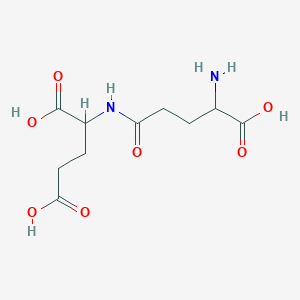

L-gamma-glutamyl-L-glutamic acid

説明

特性

IUPAC Name |

2-[(4-amino-4-carboxybutanoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQDWQKWSLFFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

D-γ-Glutamyl-D-Glutamic Acid

- Structure : Mirror-image isomer of L-γ-Glu-Glu, with D-configuration in both glutamic acid residues.

- Key Differences: Stereochemistry alters substrate recognition in enzymatic assays. Applications: Used to study chiral specificity in peptide transport and metabolism .

γ-Glutamylisoleucine (γ-Glu-Ile)

- Structure : Dipeptide of L-glutamic acid (γ-linked) and L-isoleucine (CAS 23632-83-9).

- Key Differences: Replacing the second glutamic acid with isoleucine introduces a hydrophobic side chain, affecting solubility and receptor binding.

Glutaminyl-L-Glutamic Acid

- Structure : Dipeptide of glutamine and glutamic acid (C₁₀H₁₇N₃O₆, MW 275.26 g/mol, ChemSpider ID 120959717).

- Key Differences :

γ-Poly-L-Glutamic Acid (γ-PGA)

γ-L-Glutamyl-Taurine

- Structure : Conjugate of L-glutamic acid (γ-linked) and taurine (a sulfonic acid).

- Key Differences: Synthesis involves multi-step reactions, including carbobenzyloxy protection and hydrogenolysis . Therapeutic Role: Modulates vitamin A metabolism, unlike L-γ-Glu-Glu’s role as a biochemical control .

Comparative Data Table

準備方法

Esterification and Racemization

The foundational step in chemical synthesis involves converting L-glutamic acid to its ethyl ester derivative. In the presence of acid catalysts (e.g., HCl or H₂SO₄), L-glutamic acid reacts with anhydrous ethanol to form L-glutamic acid ethyl ester. Subsequent racemization using Schiff base intermediates and catalysts like triethylamine generates DL-glutamic acid ethyl ester, achieving >99% optical purity after resolution.

Key Reaction Parameters:

-

Temperature: 60–100°C for racemization

-

Catalyst: Triethylamine or derivatives

-

Solvent: Ethanol/water mixtures

Resolution via Diastereomeric Salts

Racemic DL-glutamic acid ethyl ester is resolved using chiral resolving agents such as L-2,3-dibenzoyltartaric acid (L-DBTA). The D-enantiomer forms a low-solubility salt with L-DBTA, crystallizing preferentially. Post-filtration, the salt is hydrolyzed under acidic conditions to yield D-glutamic acid, though analogous steps apply for L-γ-glutamyl-L-glutamic acid by modifying starting materials.

Resolution Efficiency:

| Parameter | Value |

|---|---|

| Yield | 76% |

| Optical Purity | >99% |

| Solvent Consumption | 0.5–10x substrate |

Enzymatic Synthesis Strategies

Gamma-Glutamyl Transpeptidase (GGT) Catalysis

GGT catalyzes the transfer of γ-glutamyl groups from donors like L-glutamine to acceptors such as L-cysteine or L-glutamic acid. Adapting this method, S-benzyl-L-cysteine is substituted with L-glutamic acid to form L-γ-glutamyl-L-glutamic acid.

Optimized Conditions:

-

Enzyme Source: Escherichia coli-expressed GGT

-

Substrate Ratio: 1:1 (glutamine:glutamic acid)

-

Reaction Time: 20–40 hours

Post-Reaction Processing

Post-synthesis, the product is purified via ion-exchange chromatography (Q Sepharose column) and reverse-phase HPLC, achieving 98% purity. Lyophilization yields crystalline product suitable for pharmaceutical applications.

Enzymatic Performance Metrics:

| Metric | Value |

|---|---|

| Conversion Efficiency | 27% (initial) |

| Final Yield | 82% |

| Purity | 98% |

Comparative Analysis of Methods

Cost and Scalability

Environmental Impact

-

Chemical: Generates waste solvents (ethanol, triethylamine) requiring treatment.

-

Enzymatic: Water-based systems reduce ecological footprint, aligning with green chemistry principles.

Challenges and Innovations

Q & A

Q. What are the optimal enzymatic methods for quantifying L-γ-glutamyl-L-glutamic acid in complex biological matrices like cell culture media or fermentation samples?

The enzymatic colorimetric method using NADH-coupled reactions is widely applied. Key steps include:

- Sample preparation : Deproteinize samples via centrifugation or perchloric acid treatment to eliminate interfering proteins . Heat-labile samples (e.g., cell cultures) should be incubated at 80°C for 15 minutes to halt enzymatic degradation .

- Standard curve validation : Use a linear range of 0.05–5.0 µg/mL L-glutamic acid derivatives, with absorbance measured at 340 nm .

- Interference mitigation : Avoid thiol-containing compounds (e.g., glutathione) that may react with NADH, and account for endogenous glutaminase activity in cell lysates .

Q. How can researchers structurally characterize L-γ-glutamyl-L-glutamic acid and confirm its purity?

- Spectroscopic techniques : Use NMR (¹H/¹³C) to verify γ-linkage specificity and rule out α-isomer contamination. The SMILES notation

O=C(O)C(CCC(=O)O)NC(=O)CCC(NC(=O)c1ccc(cc1)NCC1CNc2nc(N)nc(O)c2N1C=O)C(=O)Oprovides a reference for expected peaks . - Chromatographic validation : HPLC with UV detection (210–280 nm) ensures >98% purity, as reported for research-grade compounds .

Advanced Research Questions

Q. How can discrepancies in γ-glutamyltransferase (γ-GT) activity assays using L-γ-glutamyl-L-glutamic acid as a substrate be resolved?

Contradictions often arise from:

- Substrate specificity : Ensure the enzyme source (e.g., human vs. bacterial γ-GT) has affinity for the γ-glutamyl bond. Some isoforms preferentially hydrolyze glutathione derivatives over synthetic substrates .

- Buffer conditions : Optimize pH (8.0–9.0) and ionic strength to stabilize enzyme-substrate interactions. Include 10 mM glycylglycine as an acceptor molecule to enhance reaction kinetics .

- Data normalization : Correct for non-enzymatic hydrolysis by running substrate-only controls .

Q. What experimental strategies improve the stability of L-γ-glutamyl-L-glutamic acid in aqueous solutions for long-term studies?

- Lyophilization : Store the compound at -20°C in lyophilized form to prevent hydrolysis. Reconstitute in phosphate buffer (pH 7.4) immediately before use .

- Chelating agents : Add 1 mM EDTA to metal-contaminated solutions, as divalent cations (e.g., Ca²⁺) accelerate peptide bond cleavage .

- Avoid repeated freeze-thaw cycles : Aliquot solutions into single-use volumes to minimize degradation .

Q. How can researchers design experiments to study the role of L-γ-glutamyl-L-glutamic acid in modulating oxidative stress pathways?

- Cell-based assays : Use knockout models (e.g., γ-GT-deficient cells) to isolate the compound’s direct antioxidant effects from endogenous glutathione metabolism .

- ROS quantification : Pair fluorometric probes (e.g., DCFH-DA) with HPLC-MS to distinguish between intracellular ROS scavenging and extracellular γ-glutamyl cycling .

- Dose-response validation : Test concentrations from 0.1–10 mM, as supra-physiological levels may artifactually induce pro-oxidant effects .

Methodological Notes

- Synthesis optimization : For custom derivatives (e.g., coumarin-labeled analogs), employ solid-phase peptide synthesis with Fmoc-protected glutamic acid to ensure γ-regioselectivity .

- Data reproducibility : Validate inter-laboratory consistency using certified reference materials (e.g., ISO/IEC 17043-accredited standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。